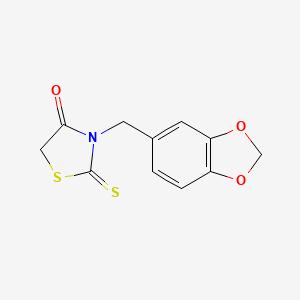

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a benzodioxole moiety fused with a thiazolidinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 1,3-benzodioxole derivatives with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as an anticancer agent. Studies have demonstrated that derivatives of thiazolidin-4-one exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study synthesized several benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

The above table summarizes the anticancer activity of selected compounds derived from thiazolidin-4-one scaffolds, highlighting their potential efficacy against specific cancer types .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits potential in other therapeutic areas:

Neuroprotective Effects

Recent research has indicated that compounds with similar structures may possess neuroprotective properties. For instance, derivatives have been tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial in managing neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzodioxole: A simpler structure that lacks the thiazolidinone ring.

Thiazolidin-2-one: Contains the thiazolidinone ring but lacks the benzodioxole moiety.

Benzodioxole-thiazole hybrids: Compounds that combine features of both benzodioxole and thiazole rings.

Uniqueness

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzodioxole and thiazolidinone. This structural combination enhances its biological activity and makes it a versatile compound for various applications .

Actividad Biológica

The compound 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative with notable biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic properties against various diseases, particularly in oncology and infectious disease contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazolidine core combined with a benzodioxole moiety , which is believed to enhance its pharmacological profile. The synthesis of this compound typically involves multicomponent reactions (MCRs), allowing for efficient construction of complex molecules with multiple functional groups. The unique combination of these structural elements may lead to diverse interactions within biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Core Structure | Thiazolidine |

| Functional Groups | Benzodioxole, Thione |

| Molecular Formula | C₁₃H₁₁N₁O₃S₂ |

| Molecular Weight | 273.36 g/mol |

Anticancer Properties

Research has indicated that compounds with thiazolidine structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of thiazolidin-4-one can inhibit cell proliferation in various tumor cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The IC50 values for these compounds were reported to be below 10 μM in several cases, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Huh7 | <10 |

| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Caco2 | 8 |

| (5Z)-5-benzodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | HCT116 | 6 |

Insecticidal Activity

The benzodioxole moiety is also associated with insecticidal properties. A study focusing on larvicidal activity against Aedes aegypti indicated that compounds containing the benzodioxole structure showed promising results. Although specific data for this compound were not detailed in this context, the structural similarity suggests potential efficacy .

Table 2: Larvicidal Activity of Benzodioxole Derivatives

| Compound Name | LC50 (μM) | LC90 (μM) |

|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (control) | <10.94 | Not specified |

The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is hypothesized that the thiazolidine core may interact with specific cellular pathways involved in cell proliferation and apoptosis. Additionally, the presence of the benzodioxole group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

Case Studies

Several case studies have explored the efficacy of thiazolidine derivatives in clinical settings:

- Case Study on Tumor Cell Lines : A study evaluated a library of thiazolidine derivatives for their ability to inhibit DYRK1A kinase activity in various cancer cell lines. The lead compounds demonstrated significant inhibition with IC50 values comparable to known inhibitors like Roscovitine .

- Insect Control Studies : Research focusing on insecticidal properties highlighted the need for new active compounds due to resistance against existing insecticides. The findings suggest that derivatives containing benzodioxole structures may offer new avenues for effective mosquito control .

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c13-10-5-17-11(16)12(10)4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSDYAGXVXJMRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.